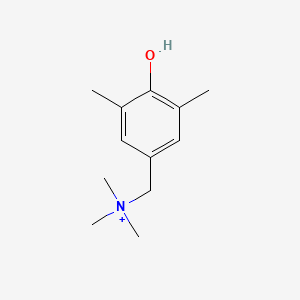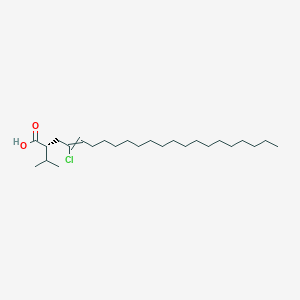
(2R)-4-Chloro-2-(propan-2-yl)docos-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4-Chloro-2-(propan-2-yl)docos-4-enoic acid is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular structure includes a chloro group, an isopropyl group, and a long carbon chain with a double bond, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Chloro-2-(propan-2-yl)docos-4-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor molecule followed by the introduction of the isopropyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(2R)-4-Chloro-2-(propan-2-yl)docos-4-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, such as replacing the chloro group with a different halogen or functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol
科学的研究の応用
(2R)-4-Chloro-2-(propan-2-yl)docos-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its effects on biological systems, including its potential as a bioactive compound.
Medicine: It is explored for its therapeutic potential, including its use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2R)-4-Chloro-2-(propan-2-yl)docos-4-enoic acid involves its interaction with molecular targets in biological systems. The chloro group and the double bond play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Understanding these interactions helps researchers develop new applications and improve existing ones.
類似化合物との比較
Similar Compounds
(2R)-4-Chloro-2-(propan-2-yl)docos-4-enoic acid: shares similarities with other long-chain fatty acids and their derivatives.
4-Chloro-2-(propan-2-yl)hexadecanoic acid: Another chlorinated fatty acid with a shorter carbon chain.
2-(propan-2-yl)docos-4-enoic acid: A similar compound without the chloro group.
Uniqueness
The presence of both the chloro group and the isopropyl group in this compound makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
802915-46-4 |
|---|---|
分子式 |
C25H47ClO2 |
分子量 |
415.1 g/mol |
IUPAC名 |
(2R)-4-chloro-2-propan-2-yldocos-4-enoic acid |
InChI |
InChI=1S/C25H47ClO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)21-24(22(2)3)25(27)28/h20,22,24H,4-19,21H2,1-3H3,(H,27,28)/t24-/m1/s1 |
InChIキー |
YANGCSRRZBSQEK-XMMPIXPASA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC=C(C[C@H](C(C)C)C(=O)O)Cl |
正規SMILES |
CCCCCCCCCCCCCCCCCC=C(CC(C(C)C)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)

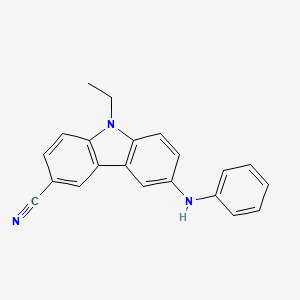
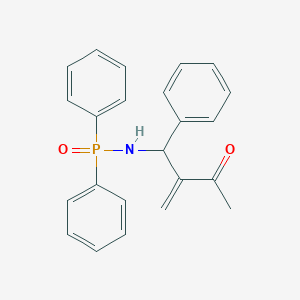
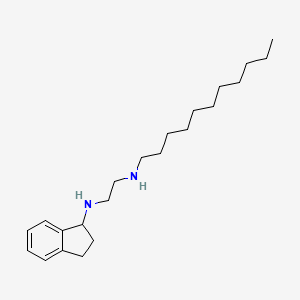

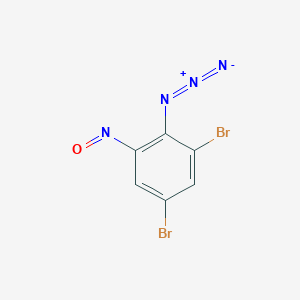

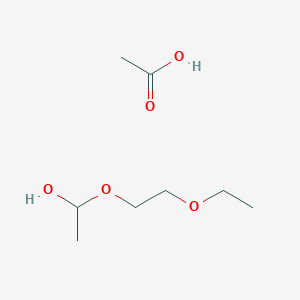
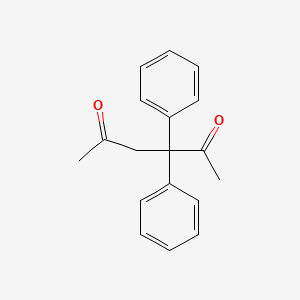
![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)
